SR8278

Description

Propriétés

IUPAC Name |

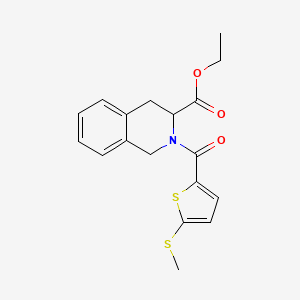

ethyl 2-(5-methylsulfanylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S2/c1-3-22-18(21)14-10-12-6-4-5-7-13(12)11-19(14)17(20)15-8-9-16(23-2)24-15/h4-9,14H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEBLUZPSFAFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC=C(S3)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693813 | |

| Record name | SR-8278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254944-66-5 | |

| Record name | SR-8278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SR8278: A Technical Guide to its Mechanism of Action in Circadian Rhythm Regulation

Abstract: This document provides a comprehensive technical overview of SR8278, a potent synthetic antagonist of the nuclear receptors REV-ERBα and REV-ERBβ. This compound has emerged as an invaluable chemical probe for elucidating the role of REV-ERB in the mammalian circadian clock and metabolic pathways. By competitively inhibiting the repressive function of REV-ERB, this compound directly modulates the expression of core clock components, most notably Bmal1. This guide details the molecular mechanism of this compound, summarizes key quantitative data from foundational studies, outlines detailed experimental protocols for its characterization, and illustrates its effects on circadian signaling pathways. This information is intended for researchers, scientists, and drug development professionals working in the fields of chronobiology, metabolism, and pharmacology.

The Role of REV-ERB in the Core Circadian Clock

The mammalian circadian rhythm is governed by a cell-autonomous, transcriptional-translational feedback loop. The primary loop consists of the transcriptional activators CLOCK and BMAL1, which heterodimerize and bind to E-box elements in the promoters of the Period (Per1/2) and Cryptochrome (Cry1/2) genes, driving their expression.[1] The resulting PER and CRY proteins accumulate, dimerize, and translocate back to the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription.

REV-ERBα (encoded by the Nr1d1 gene) and its paralog REV-ERBβ (Nr1d2) form a critical secondary or stabilizing loop that is essential for the precision and robustness of the core clock.[2] The expression of Rev-erbα is directly activated by CLOCK/BMAL1. The REV-ERBα protein, in turn, functions as a transcriptional repressor, binding to REV-ERB response elements (ROREs) in the promoter of Bmal1 to suppress its transcription.[1][3][4] This action creates a delay in the activation of the positive loop, ensuring the proper 24-hour periodicity of the clock. The repressive activity of REV-ERBα is dependent on its binding to the physiological ligand, heme, which facilitates the recruitment of the Nuclear Receptor Corepressor (NCoR) complex.[2][3]

This compound's Core Mechanism of Action

This compound is a synthetic small molecule that functions as a direct antagonist of REV-ERBα and REV-ERBβ.[3][5][6] Its mechanism of action is centered on preventing the transcriptional repression mediated by these nuclear receptors.

-

Antagonism of REV-ERB: this compound binds to REV-ERB, competing with the endogenous ligand, heme.[3][6]

-

Inhibition of Corepressor Recruitment: This binding event conformationally alters the receptor, blocking its ability to recruit the NCoR corepressor complex.[3]

-

De-repression of Target Genes: Without the NCoR complex, REV-ERB can no longer mediate histone deacetylation and chromatin condensation at the promoters of its target genes. This lifts the repression, leading to a significant increase in the transcription of genes normally suppressed by REV-ERB.[3]

In the context of the circadian rhythm, the primary consequence of this compound administration is the de-repression of the Bmal1 gene, leading to a subsequent increase in BMAL1 mRNA and protein levels.[3][4] This directly impacts the timing and amplitude of the entire circadian cycle.

References

- 1. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of this compound, a synthetic antagonist of the nuclear heme receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

SR8278: A Technical Guide to the First-in-Class REV-ERBα Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SR8278, a pivotal chemical probe in the study of nuclear receptor REV-ERBα. This compound was the first synthetic antagonist identified for REV-ERBα, offering a crucial tool to investigate the receptor's role in circadian rhythms, metabolism, and various disease states. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols used for its characterization, and visualizes the complex biological pathways it modulates.

Introduction to REV-ERBα

REV-ERBα (encoded by the NR1D1 gene) is a nuclear receptor that acts as a key component of the mammalian circadian clock.[1][2] It functions primarily as a transcriptional repressor, linking the body's internal clock to metabolic processes.[2][3] REV-ERBα and its paralog, REV-ERBβ, are ligand-dependent repressors; the physiological ligand has been identified as heme.[4][5][6][7] Upon binding heme, REV-ERBα recruits co-repressor complexes, such as the Nuclear Co-repressor (NCoR)/Histone Deacetylase 3 (HDAC3) complex, to its target gene promoters, leading to the suppression of their transcription.[2] A primary target of this repression is the Bmal1 gene, a core activator of the circadian clock, thereby forming a crucial negative feedback loop.[1][8]

This compound: A Synthetic REV-ERBα Antagonist

This compound was identified as the first synthetic antagonist for REV-ERBα.[4][5][6][8] Structurally similar to the REV-ERBα agonist GSK4112, this compound exerts the opposite effect: it blocks the transcriptional repression mediated by REV-ERBα.[4][5][6][8] This action is achieved by inhibiting the receptor's ability to recruit co-repressors, effectively de-repressing the transcription of REV-ERBα target genes.[4][6] Consequently, this compound increases the expression of genes normally suppressed by REV-ERBα, such as those involved in the circadian clock (Bmal1) and gluconeogenesis (G6Pase, PEPCK).[4][8]

While this compound has been an invaluable tool for in vitro and cell-based studies, its utility in vivo is limited by poor pharmacokinetic properties.[4][9] Nevertheless, it has paved the way for understanding the therapeutic potential of REV-ERBα antagonism and serves as a foundational compound for the development of more potent and pharmacokinetically stable antagonists.[4][5][6] Some studies, however, suggest that certain effects of this compound, such as its anti-proliferative properties, may occur independently of REV-ERB, advising the use of complementary genetic approaches for data interpretation.[10]

Quantitative Pharmacological Data

The antagonist potency of this compound has been characterized in various cell-based assays. The key quantitative data is summarized below.

| Parameter | Value | Assay System | Reference |

| EC50 | 0.47 µM | Inhibition of REV-ERBα transcriptional repression in a GAL4-REV-ERBα cotransfection assay (HEK293 cells) | [4][11][12] |

| Potency | ~5x greater than agonist GSK4112 | Comparison in a cotransfection assay | [4] |

| IC50 | 0.35 µM | Blocking the agonist activity of 5 µM GSK4112 in a cotransfection assay | [4] |

Mechanism of Action and Signaling Pathways

This compound functions by directly opposing the repressive action of the REV-ERBα/heme complex on gene transcription.

4.1 REV-ERBα Transcriptional Repression Pathway

In its active state, REV-ERBα binds to specific DNA sequences known as REV-ERB Response Elements (ROREs) in the promoter regions of its target genes. This binding facilitates the recruitment of the NCoR/HDAC3 co-repressor complex, which alters chromatin structure and suppresses transcription. This compound binds to REV-ERBα and prevents this recruitment, thereby relieving the repression and allowing gene transcription to proceed.

4.2 Role in the Core Circadian Clock

The circadian clock is driven by a series of interlocking transcriptional-translational feedback loops. The primary loop involves the activators CLOCK and BMAL1, which drive the expression of their own repressors, PER and CRY. REV-ERBα forms a secondary loop that reinforces the rhythmicity of the core clock by directly repressing Bmal1 transcription. By antagonizing REV-ERBα, this compound removes this layer of repression, leading to an increase in Bmal1 expression.

Key Experimental Protocols

The characterization of this compound as a REV-ERBα antagonist has relied on several key experimental methodologies.

5.1 GAL4-REV-ERB Co-transfection Reporter Assay

This cell-based assay is fundamental for identifying and characterizing REV-ERBα modulators. It quantifies the ligand-dependent interaction between REV-ERBα and a co-repressor protein.

-

Objective: To measure the ability of a compound to modulate the transcriptional repression activity of REV-ERBα.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[4]

-

Plasmids:

-

Expression vector for GAL4-REV-ERBα: A chimeric receptor consisting of the DNA-binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of REV-ERBα.[4]

-

Reporter vector: Contains a luciferase gene under the control of a promoter with upstream GAL4 binding sites (UAS - Upstream Activating Sequence).[4]

-

(Optional) Co-repressor vector: An expression vector for a co-repressor like NCoR, sometimes fused to an activation domain like VP16 for a two-hybrid setup.[13]

-

Control vector: A vector expressing Renilla luciferase is co-transfected to normalize for transfection efficiency.[4]

-

-

Procedure:

-

HEK293 cells are plated in multi-well plates.

-

Cells are co-transfected with the GAL4-REV-ERBα expression plasmid, the GAL4-responsive luciferase reporter plasmid, and the Renilla control plasmid.

-

After transfection (e.g., 6 hours), the cells are treated with the test compound (this compound), a vehicle control (DMSO), and/or a known agonist (GSK4112).[4][13]

-

Following an incubation period (e.g., 18-24 hours), cells are lysed.

-

Firefly and Renilla luciferase activities are measured using a luminometer.

-

-

Data Analysis: The Firefly luciferase signal is normalized to the Renilla luciferase signal. REV-ERBα binding to the reporter promoter represses luciferase expression (baseline). Agonists enhance this repression (lower signal), while antagonists like this compound block the repression (higher signal), often increasing it above baseline by displacing the endogenous agonist, heme.[4]

References

- 1. Pharmacological Rescue with this compound, a Circadian Nuclear Receptor REV-ERBα Antagonist as a Therapy for Mood Disorders in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rev-ErbA alpha - Wikipedia [en.wikipedia.org]

- 4. Identification of this compound, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of this compound, a synthetic antagonist of the nuclear heme receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. SR 8278 | Rev-Erb Receptors | Tocris Bioscience [tocris.com]

- 13. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling SR8278: A Technical Guide to the First-in-Class Rev-Erbα Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR8278 is a pioneering synthetic molecule that has been instrumental in advancing our understanding of the nuclear receptor Rev-Erbα, a key regulator of the circadian rhythm and metabolism. As the first-identified antagonist of Rev-Erbα, this compound has become an invaluable chemical probe for elucidating the physiological and pathophysiological roles of this nuclear receptor. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of this compound, presenting key data in a structured format and detailing the experimental protocols utilized in its characterization. Furthermore, this guide employs visualizations to illustrate the intricate signaling pathways and experimental workflows associated with this compound research.

Introduction

The nuclear receptor Rev-Erbα (also known as NR1D1) is a transcriptional repressor that plays a critical role in the molecular machinery of the circadian clock.[1] It is a heme-responsive protein; upon binding to its endogenous ligand, heme, Rev-Erbα recruits corepressor complexes, such as the nuclear receptor corepressor (NCoR), to suppress the transcription of its target genes.[1][2] A primary target of Rev-Erbα is the Bmal1 gene, a core activator of the circadian clock.[3] Through its repressive actions, Rev-Erbα establishes a crucial negative feedback loop within the circadian oscillator.

The discovery of synthetic ligands for Rev-Erbα has been pivotal in dissecting its functions. While agonists like GSK4112 were first identified to mimic the repressive effects of heme, the development of an antagonist was a significant breakthrough.[2][4] this compound emerged from these efforts as the first synthetic antagonist of Rev-Erbα, capable of blocking its transcriptional repression.[2][4] Structurally similar to the agonist GSK4112, this compound provided a unique tool to investigate the consequences of inhibiting Rev-Erbα activity.[2][4]

Discovery and Structure

This compound was identified through the screening of compounds structurally related to the Rev-Erbα agonist, GSK4112.[2] Its discovery provided a chemical tool to probe the effects of de-repressing Rev-Erbα target genes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₃N₂O₂S | [5] |

| Molecular Weight | 403.52 g/mol | [5] |

| IUPAC Name | 3-(diethylaminomethyl)-N-(5-methyl-2-thienyl)-4-(1-naphthalenecarboxamido)benzamide | [5] |

The synthesis of this compound involves a multi-step process, which has been described in the literature.[4]

Mechanism of Action

This compound functions as a direct antagonist of the nuclear receptor Rev-Erbα.[2][4] Unlike agonists that promote the recruitment of corepressors, this compound blocks the ability of Rev-Erbα to repress the transcription of its target genes.[4] This antagonistic activity has been demonstrated to reverse the effects of both the endogenous ligand heme and synthetic agonists like GSK4112.[2][4]

Rev-Erbα Signaling Pathway

The canonical Rev-Erbα signaling pathway involves its binding to Rev-Erb response elements (ROREs) in the promoter regions of its target genes.[3] In the presence of heme, Rev-Erbα recruits the NCoR corepressor complex, which includes histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression.[1] this compound interferes with this process, resulting in the de-repression of Rev-Erbα target genes.

Quantitative Data

The antagonist activity of this compound has been quantified in various cell-based assays. These studies have established its potency and efficacy in blocking Rev-Erbα-mediated transcriptional repression.

Table 2: In Vitro Activity of this compound

| Assay | Description | Value | Reference |

| Rev-Erbα Transcriptional Repression Assay | Inhibition of Rev-Erbα-dependent transcriptional repression in a cotransfection assay. | EC₅₀ = 0.47 µM | [4] |

| GSK4112 Antagonism Assay | Blockade of the agonist activity of GSK4112 in a cotransfection assay. | IC₅₀ = 0.35 µM | [4] |

Experimental Protocols

The characterization of this compound has relied on a suite of well-established molecular and cellular biology techniques. The following sections provide detailed methodologies for the key experiments used to validate its function.

Cotransfection and Luciferase Reporter Assay

This assay is fundamental for assessing the antagonist activity of this compound on Rev-Erbα in a cellular context.

Objective: To determine the ability of this compound to inhibit Rev-Erbα-mediated transcriptional repression.

Materials:

-

HEK293 cells

-

Expression vector for a GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of Rev-Erbα (GAL4-Rev-Erbα).

-

Luciferase reporter plasmid containing GAL4 upstream activating sequences (UAS) driving the expression of firefly luciferase.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

Lipofectamine 2000 or a similar transfection reagent.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

-

This compound and GSK4112 (as a control agonist).

Procedure:

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a DNA mixture containing the GAL4-Rev-Erbα expression vector, the GAL4-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the DNA mixture and the diluted transfection reagent and incubate at room temperature to allow complex formation.

-

Add the transfection complexes to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh complete medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the control agonist GSK4112.

-

Add the compounds to the transfected cells and incubate for 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Measure firefly luciferase activity using a luminometer.

-

Measure Renilla luciferase activity in the same wells for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

-

Calculate the fold change in luciferase activity relative to the vehicle-treated control.

-

Plot the dose-response curves and determine the EC₅₀ or IC₅₀ values.

-

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the effect of this compound on the expression of endogenous Rev-Erbα target genes.

Objective: To quantify the mRNA levels of Rev-Erbα target genes (e.g., G6Pase, PEPCK) in response to this compound treatment.

Materials:

-

HepG2 cells (or another relevant cell line).

-

This compound.

-

RNA extraction kit (e.g., RNeasy Kit).

-

Reverse transcription kit (e.g., SuperScript™ III First-Strand Synthesis System).

-

SYBR Green qPCR Master Mix.

-

Primers specific for the target genes (G6Pase, PEPCK) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Real-time PCR instrument.

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells to the desired confluency.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe the total RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression using the ΔΔCt method.

-

In Vivo Studies and Therapeutic Potential

While this compound has displayed poor pharmacokinetic properties, limiting its use in extensive in vivo studies, it has served as a crucial tool in proof-of-concept animal experiments.[4] Studies using this compound have provided insights into the role of Rev-Erbα in mood disorders and cancer. For instance, administration of this compound has been shown to have antidepressant and anxiolytic effects in a mouse model of Parkinson's disease.[6] Furthermore, this compound has demonstrated the ability to inhibit the growth of certain cancer cells.[7] These findings highlight the therapeutic potential of targeting Rev-Erbα with antagonists and have spurred the development of next-generation compounds with improved pharmacokinetic profiles.

Conclusion

This compound stands as a landmark discovery in the field of nuclear receptor biology and chronobiology. As the first synthetic antagonist of Rev-Erbα, it has been instrumental in dissecting the intricate roles of this nuclear receptor in regulating circadian rhythms, metabolism, and disease processes. The data and experimental protocols outlined in this technical guide provide a comprehensive resource for researchers seeking to utilize this compound as a chemical probe or to build upon the foundation it has laid for the development of novel Rev-Erbα-targeting therapeutics. The continued investigation into the mechanisms and applications of Rev-Erbα antagonists holds significant promise for future drug discovery efforts.

References

- 1. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of this compound, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of SR8278: A Technical Guide for Drug Development Professionals

An in-depth analysis of SR8278, the first synthetic antagonist of the nuclear receptor REV-ERBα, providing a comprehensive overview of its structure-activity relationship, mechanism of action, and the experimental methodologies used in its characterization.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the modulation of the nuclear receptors REV-ERBα and REV-ERBβ. It delves into the core aspects of this compound, a pioneering antagonist, offering a detailed examination of its chemical structure in relation to its biological activity. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this important research tool.

Introduction to this compound and its Target: REV-ERBα

The nuclear receptors REV-ERBα and its isoform REV-ERBβ are critical components of the mammalian circadian clock, playing a pivotal role in the regulation of metabolism, inflammation, and behavior. These receptors function as transcriptional repressors, with their activity being modulated by the binding of the endogenous ligand, heme. The discovery of synthetic ligands for REV-ERBs has opened new avenues for therapeutic intervention in a range of diseases, including metabolic disorders, sleep disorders, and cancer.

This compound was the first synthetic molecule identified as a pure antagonist of REV-ERBα.[1] It is structurally similar to the REV-ERBα agonist GSK4112, yet it elicits the opposite biological response.[1] While agonists like GSK4112 enhance the transcriptional repression activity of REV-ERBα, this compound blocks this repression, leading to the upregulation of REV-ERBα target genes.[1] This unique property makes this compound an invaluable tool for probing the physiological functions of REV-ERBα and a foundational scaffold for the development of novel therapeutics.

Structure-Activity Relationship (SAR) of REV-ERBα Antagonists

The development of this compound as a REV-ERBα antagonist from an agonist scaffold highlights the subtle structural modifications that can invert biological activity. A systematic exploration of the structure-activity relationship around the this compound core is crucial for the design of more potent and drug-like antagonists.

Core Scaffold and Key Functional Groups

The core structure of this compound is a tetrahydroisoquinoline derivative. Its antagonist activity is a result of specific substitutions that differ from its agonist counterpart, GSK4112. While detailed SAR studies on a broad series of this compound analogs are not extensively published in peer-reviewed literature, a comparison with GSK4112 provides initial insights.

A recent study employing computational modeling and subsequent experimental validation has shed more light on the structural requirements for REV-ERBα antagonism by identifying a novel antagonist scaffold, exemplified by the compound BE7011.[2] This work provides valuable, albeit indirect, SAR data for the development of REV-ERBα antagonists.

Quantitative SAR Data

The following table summarizes the available quantitative data for this compound and other relevant REV-ERBα modulators. This data is essential for understanding the potency and efficacy of these compounds.

| Compound | Target | Assay Type | Activity | EC50/IC50 (µM) | Reference |

| This compound | REV-ERBα | GAL4-REV-ERBα Co-transfection | Antagonist | 0.47 | [1] |

| GSK4112 | REV-ERBα | GAL4-REV-ERBα Co-transfection | Agonist | ~2.0 | [1] |

| BE7011 | REV-ERBα | Co-transfection Assay | Antagonist | 2.724 | [2] |

| BE7201 | REV-ERBα | Co-transfection Assay | Antagonist | 2.599 | [2] |

| BE7202 | REV-ERBα | Co-transfection Assay | Antagonist | 2.768 | [2] |

| BE7203 | REV-ERBα | Co-transfection Assay | Antagonist | 2.803 | [2] |

Table 1: Quantitative Activity Data for REV-ERBα Modulators. This table provides a comparative overview of the potencies of key REV-ERBα agonists and antagonists.

Mechanism of Action of this compound

This compound exerts its antagonist effect by directly binding to the ligand-binding pocket of REV-ERBα and preventing the conformational changes necessary for the recruitment of the NCoR corepressor complex. This blockade of corepressor binding leads to the derepression of REV-ERBα target genes.

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound antagonizes REV-ERBα activity compared to the action of an agonist.

Experimental Protocols

The characterization of this compound and other REV-ERBα modulators relies on specific and robust experimental assays. The following section provides a detailed methodology for the key in vitro assay used to determine the antagonist activity of this compound.

GAL4-REV-ERBα Co-transfection Luciferase Reporter Assay

This cell-based assay is the primary method for quantifying the agonist or antagonist activity of compounds targeting REV-ERBα. It utilizes a chimeric receptor system to measure the transcriptional repression activity of REV-ERBα.

Objective: To determine the ability of a test compound to modulate the transcriptional repression activity of REV-ERBα.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Expression plasmid for a fusion protein of the Gal4 DNA-binding domain and the REV-ERBα ligand-binding domain (pCMX-Gal4-REV-ERBα)

-

Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS) (pTAL-UAS-luc)

-

A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Test compound (this compound) and control compounds (e.g., GSK4112, vehicle)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a DNA master mix containing the Gal4-REV-ERBα expression plasmid, the UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid in appropriate ratios.

-

Dilute the DNA master mix and the transfection reagent separately in serum-free medium.

-

Combine the diluted DNA and transfection reagent and incubate to allow complex formation.

-

Add the transfection complexes to the cells and incubate.

-

-

Compound Treatment: After an initial incubation period with the transfection complexes, replace the medium with fresh medium containing the test compound (this compound) at various concentrations. Include vehicle controls and a known agonist (GSK4112) for comparison.

-

Cell Lysis and Luciferase Assay:

-

After the desired treatment period (typically 16-24 hours), lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Subsequently, measure the Renilla luciferase activity in the same sample.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of the test compound.

-

For antagonists, an increase in luciferase signal will be observed. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

Figure 2: Workflow for the GAL4-REV-ERBα Co-transfection Assay. This flowchart outlines the key steps involved in determining the antagonist activity of this compound.

In Vivo and Pharmacokinetic Profile

While this compound has proven to be a valuable in vitro tool, its utility in vivo is limited by poor pharmacokinetic properties.[1] Studies have reported a very short elimination half-life, which restricts its systemic applications.[3] Despite these limitations, this compound has been used in some in vivo studies through direct administration to specific tissues or in experimental paradigms where sustained systemic exposure is not a prerequisite.[4][5] These studies have provided proof-of-concept for the therapeutic potential of REV-ERBα antagonism. The development of next-generation antagonists with improved pharmacokinetic profiles is a key objective in the field.

Conclusion and Future Directions

This compound represents a landmark discovery in the field of circadian biology and nuclear receptor pharmacology. As the first synthetic antagonist of REV-ERBα, it has been instrumental in elucidating the physiological roles of this important transcriptional repressor. The structure-activity relationship, though not yet fully mapped, provides a solid foundation for the design of new and improved antagonists. The identification of novel antagonist scaffolds, such as that of BE7011, further expands the chemical space for therapeutic development.

Future research efforts should focus on:

-

Systematic SAR studies: A comprehensive analysis of this compound analogs is needed to precisely define the structural requirements for potent and selective REV-ERBα antagonism.

-

Improving pharmacokinetic properties: The development of antagonists with enhanced metabolic stability and oral bioavailability is critical for their translation into clinical candidates.

-

Elucidating the therapeutic potential: Further in vivo studies with optimized antagonists are required to fully explore the therapeutic utility of REV-ERBα modulation in various disease models.

The continued exploration of the structure-activity relationship of REV-ERBα antagonists, building on the foundation laid by this compound, holds significant promise for the development of innovative therapies for a wide range of human diseases.

References

- 1. (Open Access) Identification of this compound, a synthetic antagonist of the nuclear heme receptor REV-ERB (2011) | Douglas J. Kojetin | 166 Citations [scispace.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]

- 5. Circadian regulator REV-ERBα is a master regulator of tumor lineage plasticity and an effective therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on SR8278 and its Applications in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR8278 is a synthetic antagonist of the nuclear receptor REV-ERBα, a key regulator of circadian rhythm and metabolism. Emerging preclinical evidence has illuminated a significant role for this compound in oncology, demonstrating its potential as a therapeutic agent across a variety of cancer types. This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to generate this data. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's anti-cancer effects.

Introduction to this compound

This compound is a small molecule identified as the first synthetic antagonist of the nuclear heme receptor REV-ERBα (also known as NR1D1) and its isoform REV-ERBβ (NR1D2).[1][2][3] REV-ERBα traditionally functions as a transcriptional repressor, playing a crucial role in regulating the expression of core clock genes like BMAL1 and genes involved in metabolic pathways.[2][3] this compound competitively binds to REV-ERBα, inhibiting its repressive activity.[1][2] This antagonism leads to the de-repression of REV-ERBα target genes. While initially explored for its role in circadian and metabolic disorders, recent research has pivoted towards its significant anti-neoplastic properties.

Mechanism of Action in Oncology

In contrast to its function in normal cells, REV-ERBα undergoes a functional inversion in certain cancer contexts, acting as a transcriptional activator of oncogenic programs.[4][5] this compound exerts its anti-cancer effects by antagonizing this pro-tumorigenic activity.

Key Oncological Mechanisms:

-

Inhibition of Tumor Growth: this compound has been shown to potently inhibit the growth of various cancer cell lines and suppress tumor growth in vivo.[6][7]

-

Suppression of Lineage Plasticity: In the context of treatment-resistant prostate cancer, particularly neuroendocrine prostate cancer (NEPC), this compound effectively blocks lineage plasticity, a key mechanism of therapy resistance.[6][7] It achieves this by suppressing the expression of key lineage plasticity driver genes.[6][7]

-

Modulation of Oncogenic Signaling Pathways: this compound treatment leads to the downregulation of genes enriched in the MAPK and PI3K-Akt signaling pathways, which are critical for cancer cell proliferation and survival.[4][5]

-

Induction of Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest, contributing to its anti-proliferative effects.[8][9]

-

Destabilization of REV-ERBα Protein: In some cancer models, this compound not only antagonizes REV-ERBα activity but also leads to the destabilization of the REV-ERBα protein itself.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in various cancer models.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Citation |

| 42DENZR | Treatment-induced Neuroendocrine Prostate Cancer | Cell Viability | IC50 | Lower than parental CRPC16D cells | [6][7] |

| C4-2BENZR | Enzalutamide-resistant Prostate Cancer | Cell Viability | IC50 | Lower than parental C4-2B cells | [6] |

| LAPC4ENZR | Enzalutamide-resistant Prostate Cancer | Cell Viability | IC50 | Lower than parental LAPC4 cells | [6] |

| de novo NEPC PDX-derived cells | Neuroendocrine Prostate Cancer | Cell Growth | Inhibition | Potent inhibition observed | [6][7] |

| HEK293 | Human Embryonic Kidney (co-transfection assay) | Transcriptional Repression | EC50 | 0.47 µM | [2][10] |

| HaCaT | Keratinocyte | Cell Proliferation | Inhibition | Significant inhibition | [9] |

| A549 | Lung Carcinoma | Cell Proliferation | Inhibition | Slower cell growth | [9] |

| U2OS | Osteosarcoma | Cell Proliferation | Inhibition | Slower cell growth | [9] |

| HeLa | Cervical Cancer | Cell Proliferation | Inhibition | Slower cell growth | [9] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Treatment | Outcome | Citation |

| 42DENZR Xenografts | Treatment-induced Neuroendocrine Prostate Cancer | 20 mg/kg this compound (intraperitoneal) | Potent blockade of tumor growth | [6][7] |

| LuCaP173.1 PDX | de novo Neuroendocrine Prostate Cancer | 20 mg/kg this compound (intraperitoneal) | Potent blockade of tumor growth | [6][7] |

| LuCaP35ENZR Tumors | Enzalutamide-resistant Prostate Cancer | This compound | Potent inhibitory effect, largely blocking tumor growth | [6] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Treatment-Resistant Prostate Cancer

Caption: this compound inhibits REV-ERBα to suppress lineage plasticity in prostate cancer.

General Experimental Workflow for In Vitro Analysis of this compound

Caption: Workflow for evaluating this compound's effects on cancer cells in vitro.

Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for assessing this compound's anti-tumor efficacy in vivo.

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized from methodologies reported in the cited literature. Specific details may vary between studies. Researchers should consult the original publications for precise experimental conditions.

Cell Culture

Cancer cell lines (e.g., C4-2B, LAPC4, 42DENZR) are cultured in RPMI 1640 medium supplemented with 5-10% Fetal Bovine Serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.[6] For experiments involving enzalutamide-resistant cell lines, the culture medium is supplemented with 10 µM enzalutamide.[6]

Cell Viability Assay (CellTiter-Glo®)

-

Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 4 days).[7]

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis

-

Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., REV-ERBα, BRN2, ASCL1, NCAM1) overnight at 4°C.[6]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

Isolate total RNA from cells or tissues using TRIzol reagent or a commercial RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

-

Use gene-specific primers for target genes (e.g., NR1D1, BRN2, ASCL1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate relative gene expression using the 2-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP)

-

Cross-link protein-DNA complexes in cells with 1% formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with an antibody against the protein of interest (e.g., REV-ERBα).[6]

-

Reverse the cross-linking and purify the immunoprecipitated DNA.

-

Analyze the DNA by qPCR with primers for specific genomic regions or by high-throughput sequencing (ChIP-seq).

In Vivo Xenograft Studies

-

Subcutaneously inject cancer cells (e.g., 1 x 106 42DENZR cells) into the flanks of male immunodeficient mice (e.g., NOD-SCID gamma mice).[6]

-

Monitor tumor growth by measuring tumor dimensions with calipers and calculating tumor volume (Volume = (length × width2)/2).

-

When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection on a predetermined schedule (e.g., daily).[6][7]

-

Monitor tumor volume and animal body weight regularly throughout the study.[6]

-

At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., Western blot, immunohistochemistry, RNA-seq).

Conclusion and Future Directions

The foundational research on this compound has established it as a promising therapeutic candidate in oncology, particularly for treatment-resistant cancers characterized by lineage plasticity and aberrant activation of oncogenic signaling pathways. Its ability to antagonize the pro-tumorigenic functions of REV-ERBα provides a novel therapeutic strategy. Future research should focus on further elucidating the context-dependent roles of REV-ERBα in different cancers, optimizing the pharmacokinetic properties of this compound and its analogs for clinical translation, and exploring combination therapies to enhance its anti-cancer efficacy. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon this foundational knowledge and advance this compound towards clinical application.

References

- 1. Identification of this compound, a synthetic antagonist of the nuclear heme receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of this compound, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Functional inversion of circadian regulator REV-ERBα leads to tumorigenic gene reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Circadian regulator REV-ERBα is a master regulator of tumor lineage plasticity and an effective therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of cryptochrome and REV-ERB promotes DNA repair and cell cycle arrest in cisplatin-treated human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Exploring the Downstream Targets of SR8278: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: SR8278 is a potent and selective synthetic antagonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the core circadian clock and serve as transcriptional repressors, linking circadian rhythms to metabolic and physiological processes. This compound functions by inhibiting this repressive activity, leading to the de-repression and subsequent increased expression of REV-ERB target genes. This guide provides an in-depth overview of the known downstream targets of this compound, presenting quantitative data, detailed experimental methodologies for target identification, and visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of Action

REV-ERBα/β are heme-responsive nuclear receptors that repress gene transcription by recruiting co-repressor complexes, such as the Nuclear Receptor Co-repressor 1 (NCoR), to specific DNA sequences known as REV-ERB Response Elements (RevREs) or ROR Elements (ROREs) in the promoter regions of their target genes. This compound acts as a competitive antagonist, blocking the ability of REV-ERB to engage with its co-repressors, thereby preventing transcriptional repression.[1] The result is an increase in the mRNA expression of genes normally suppressed by REV-ERB. This mechanism makes this compound an invaluable chemical probe for elucidating REV-ERB's role in physiology and a potential therapeutic agent for diseases linked to circadian disruption and metabolism.

Below is a diagram illustrating the primary signaling pathway of this compound.

Identified Downstream Targets & Quantitative Effects

This compound modulates a diverse array of downstream targets involved in the circadian clock, glucose metabolism, myogenesis, and cancer cell plasticity.

Core Clock and Metabolic Regulation

The most well-characterized targets of REV-ERB are central to circadian rhythm and metabolism. This compound treatment leads to a significant increase in the expression of these genes. Studies in HepG2 human hepatoma cells are foundational in demonstrating this effect.

| Gene Target | Function | Cell Line | Treatment | Fold Change (mRNA) | Reference |

| Bmal1 (Arntl) | Core Circadian Clock Transcription Factor | HEK293 | 10 µM this compound, 24h | ~2.0-fold (Luciferase Assay) | [1] |

| G6Pase | Gluconeogenesis (Rate-limiting enzyme) | HepG2 | 10 µM this compound, 24h | ~2.5-fold | [1] |

| PEPCK | Gluconeogenesis (Rate-limiting enzyme) | HepG2 | 10 µM this compound, 24h | ~3.0-fold | [1] |

Table 1: Effect of this compound on Core Clock and Gluconeogenic Gene Expression. Data summarized from luciferase reporter and qPCR assays.

The potency of this compound has also been quantified in cell-based assays.

| Assay Type | Description | Potency Value | Reference |

| Co-transfection Assay | Inhibition of REV-ERBα transcriptional repression | EC50 = 0.47 µM | [1] |

| Antagonist Assay | Blocking the action of a REV-ERB agonist (GSK4112/SR6452) | IC50 = 0.35 µM | [1] |

Table 2: Potency of this compound in Cell-Based Assays.

Myogenesis Regulation

This compound has been shown to promote the differentiation of myoblasts into myotubes by upregulating the expression of key myogenic regulatory factors.

| Gene Target | Function | Cell Line | Treatment | Fold Change (mRNA) | Reference |

| MyoD | Myogenic Regulatory Factor | C2C12 | 10 nM this compound, 4 days | > 2.0-fold | |

| Myogenin (MyoG) | Myogenic Regulatory Factor | C2C12 | 10 nM this compound, 4 days | > 2.0-fold | |

| MHC (Myosin Heavy Chain) | Muscle Structural Protein | C2C12 | 10 nM this compound, 4 days | > 2.0-fold |

Table 3: Upregulation of Myogenic Genes by this compound in C2C12 Cells.

Reprogramming in Cancer

In the context of androgen-receptor signaling inhibitor (ARSI)-resistant prostate cancer, REV-ERBα function is reprogrammed from a repressor to a transcriptional activator of genes driving tumor lineage plasticity.[2] In this specific cellular context, the REV-ERB antagonist this compound paradoxically leads to the downregulation of these oncogenic programs, potently suppressing tumor growth.[2][3]

| Gene Target / Program | Function | Cell Line / Model | Treatment | Effect | Reference |

| Lineage Plasticity (LP) Drivers | Neurogenesis, Stem Cell Proliferation, EMT | 42DENZR Cells | 7.5 µM this compound, 48h | Significant Downregulation | [2][3] |

| BRN2 (POU3F2) | LP Driver | 42DENZR Cells | 7.5 µM this compound, 48h | Downregulated | [2] |

| ASCL1 | LP Driver | 42DENZR Cells | 7.5 µM this compound, 48h | Downregulated | [2] |

| ONECUT2 | LP Driver | 42DENZR Cells | 7.5 µM this compound, 48h | Downregulated | [2] |

| CHGA | Neuroendocrine Marker | 42DENZR Cells | 7.5 µM this compound, 48h | Downregulated | [2] |

Table 4: Downregulation of Lineage Plasticity Genes in Prostate Cancer Cells by this compound. The effect is a potent suppression of mRNA and protein levels.

Note: For a comprehensive list of all differentially expressed genes identified through RNA-sequencing, researchers are directed to the supplementary materials and associated GEO datasets (e.g., GSE183200) from the cited literature.[3]

Experimental Protocols & Workflows

Identifying the downstream targets of this compound involves a combination of molecular biology and bioinformatics techniques. A typical experimental workflow is diagrammed below.

Cell Culture and this compound Treatment (HepG2 Example)

-

Cell Line: HepG2 (human hepatocellular carcinoma) cells are obtained from ATCC.

-

Culture Medium: Cells are maintained in Eagle's Minimum Essential Medium (EMEM) or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4][5]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

Passaging: Split cells 1:4 to 1:8 when they reach 75-80% confluency, typically every 3-6 days, using 0.05% or 0.25% Trypsin-EDTA for detachment.[4]

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in the culture medium to the final desired concentration (e.g., 10 µM for qPCR analysis).[1][6] Treat cells for a specified duration (e.g., 24 hours) before harvesting.[1][4] A vehicle control (DMSO only) must be run in parallel.

Luciferase Reporter Assay

This assay is used to determine if this compound affects the transcriptional activity of a specific gene promoter regulated by REV-ERB.

-

Plasmid Constructs:

-

Reporter Plasmid: Contains the firefly luciferase gene downstream of a promoter region containing REV-ERB binding sites (e.g., the Bmal1 promoter).

-

Effector Plasmid: Expresses full-length REV-ERBα.

-

Control Plasmid: Expresses Renilla luciferase under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.[1]

-

-

Transfection: Co-transfect HEK293T or other suitable cells with the three plasmids using a standard transfection reagent like jetPEI or Lipofectamine.[7] Plate cells (e.g., 10,000 cells/well in a 96-well plate) and allow them to attach.

-

Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control (DMSO).

-

Lysis and Measurement: After another 24 hours, lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[7]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against the this compound concentration to determine EC₅₀ or IC₅₀ values.[1][8]

Quantitative Real-Time PCR (qPCR)

qPCR is used to validate and quantify the change in mRNA expression of specific target genes identified by RNA-seq or hypothesized to be targets.

-

RNA Extraction: Treat cells (e.g., HepG2) with this compound (e.g., 10 µM for 24 hours). Harvest cells and extract total RNA using a reagent like TRIzol followed by column purification (e.g., RNeasy columns).[4][9]

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green Master Mix, gene-specific forward and reverse primers for target genes (G6Pase, PEPCK, etc.), and a housekeeping gene (GAPDH, B2M, etc.) for normalization.[5][6]

-

Thermocycling: Perform the qPCR on a real-time PCR machine with a standard program (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).[4][5]

-

Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method.[4]

Chromatin Immunoprecipitation (ChIP-Seq)

ChIP-seq is used to identify the specific genomic locations where REV-ERBα binds, providing direct evidence of target gene regulation.

-

Cross-linking: Treat cells or tissues with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Chromatin Shearing: Lyse the cells and isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific to REV-ERBα.[10] An IgG antibody should be used as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Bioinformatics Analysis: Align reads to the reference genome, perform peak calling to identify binding sites, and annotate peaks to nearby genes to identify direct downstream targets of REV-ERBα.

Conclusion

This compound is a powerful chemical tool that has been instrumental in defining the downstream targets and physiological roles of the nuclear receptors REV-ERBα and REV-ERBβ. By antagonizing their repressive function, this compound upregulates key genes involved in circadian rhythm (Bmal1), gluconeogenesis (G6Pase, PEPCK), and myogenesis (MyoD, MyoG). Furthermore, in the unique context of therapy-resistant prostate cancer, this compound can suppress oncogenic lineage plasticity programs, highlighting its potential therapeutic versatility. The experimental methodologies outlined in this guide provide a robust framework for researchers to further explore the expanding landscape of REV-ERB's downstream targets and the therapeutic potential of its antagonism.

References

- 1. Identification of this compound, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Differentially expressed genes of HepG2 cells treated with gecko polypeptide mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Methodological & Application

Application Notes and Protocols for SR8278 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo study protocols and key data for SR8278, a synthetic antagonist of the nuclear receptor REV-ERBα. The following sections detail established methodologies, summarize quantitative data from various preclinical models, and illustrate relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule that antagonizes the transcriptional repressive activity of REV-ERBα and its isoform REV-ERBβ.[1][2] REV-ERBs are key components of the circadian clock machinery and are involved in regulating a wide range of physiological processes, including metabolism, inflammation, and cell proliferation.[3] As a REV-ERBα antagonist, this compound has emerged as a valuable chemical probe to investigate the biological functions of REV-ERBα and as a potential therapeutic agent for various diseases, including cancer and neurological disorders.[4][5]

Data Presentation: In Vivo Efficacy of this compound

The in vivo effects of this compound have been evaluated in several preclinical models. The following tables summarize the dosages and outcomes observed in key studies.

Table 1: this compound Dosage and Administration in Rodent Models

| Animal Model | Dosage | Administration Route | Vehicle | Study Focus | Reference |

| C57Bl/6N Mice | 25 mg/kg or 50 mg/kg, daily for 7 days | Intraperitoneal (i.p.) | 5:5:90 solution of DMSO:Cremophor:PBS | Alcohol Consumption | [6] |

| 6-OHDA-lesioned Mice (Parkinson's Model) | 20 µ g/mouse | Local microinjection into the Ventral Tegmental Area (VTA) | Ethanol | Mood Disorders in Parkinson's Disease | [1][5][6][7] |

| Prostate Cancer Xenograft (42DENZR) | 20 mg/kg, 5 times per week | Intraperitoneal (i.p.) | Not specified | Neuroendocrine Prostate Cancer | [4] |

| Prostate Cancer Patient-Derived Xenograft (PDX) (LuCaP173.1) | 20 mg/kg, 5 times per week | Intraperitoneal (i.p.) | Not specified | Neuroendocrine Prostate Cancer | [4] |

| Prostate Cancer Patient-Derived Xenograft (PDX) (LuCaP35ENZR) | 20 mg/kg, 5 times per week | Intraperitoneal (i.p.) | Not specified | Enzalutamide-Resistant Prostate Cancer | [4] |

Table 2: Summary of In Vivo Efficacy of this compound in Cancer Models

| Cancer Model | Treatment | Key Findings | Reference |

| Neuroendocrine Prostate Cancer Xenograft (42DENZR) | 20 mg/kg this compound, i.p., 5 times/week | Potently blocked tumor growth. | [4] |

| Neuroendocrine Prostate Cancer PDX (LuCaP173.1) | 20 mg/kg this compound, i.p., 5 times/week | Potently blocked tumor growth. | [4] |

| Enzalutamide-Resistant Prostate Cancer PDX (LuCaP35ENZR) | 20 mg/kg this compound, i.p., 5 times/week | Largely blocked tumor growth over the course of treatment. | [4] |

Experimental Protocols

Below are detailed methodologies for representative in vivo studies using this compound.

Protocol 1: Evaluation of this compound in a Prostate Cancer Xenograft Model

This protocol is based on studies investigating the anti-tumor effects of this compound in neuroendocrine and therapy-resistant prostate cancer.[4]

1. Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID) for the engraftment of human prostate cancer cells or patient-derived xenografts (PDXs).[8]

2. Tumor Implantation:

-

For cell line-derived xenografts, subcutaneously inject a suspension of cancer cells (e.g., 42DENZR) in a suitable medium (e.g., Matrigel) into the flank of the mice.

-

For PDXs, surgically implant small fragments of patient tumor tissue subcutaneously or under the renal capsule.[8][9]

3. Tumor Growth Monitoring:

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Measure tumor volume regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²) / 2.[10][11]

-

Monitor the body weight of the animals to assess toxicity.[4]

4. This compound Administration:

-

Preparation: Prepare a fresh solution of this compound at the desired concentration (e.g., 20 mg/kg). While the specific vehicle for the cancer studies was not detailed in the provided abstracts, a common formulation for intraperitoneal injection is a solution of DMSO, Cremophor, and PBS (e.g., 5:5:90).[6] Alternatively, formulations with DMSO, PEG300, Tween-80, and saline, or with DMSO and corn oil can be considered.[12]

-

Administration: Administer this compound via intraperitoneal injection at a volume of approximately 10 mL/kg.

-

Dosing Schedule: Treat the mice 5 times per week with 20 mg/kg this compound.[4] A control group should receive vehicle injections following the same schedule.

5. Endpoint Analysis:

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., RNA sequencing, immunohistochemistry).[4]

Protocol 2: Intracranial Administration of this compound for Neurological Studies

This protocol is adapted from studies investigating the effects of this compound on mood-related behaviors in a mouse model of Parkinson's disease.[5][7]

1. Animal Model:

-

Use adult male mice (e.g., C57BL/6J) for stereotactic surgery.

-

For disease models, induce the pathology as required (e.g., unilateral striatal 6-OHDA lesions for a Parkinson's model).[7]

2. Stereotactic Surgery and Cannula Implantation:

-

Anesthetize the mouse and place it in a stereotaxic apparatus.

-

Unilaterally implant a guide cannula targeting the Ventral Tegmental Area (VTA).

3. This compound Microinjection:

-

Preparation: Dissolve this compound in ethanol to a concentration of 50 µg/µL.[6]

-

Administration: 3 hours before behavioral testing, perform a slow microinjection of this compound (20 µ g/mouse ) or vehicle (ethanol) directly into the VTA through the implanted cannula using a microinfusion pump at a rate of 0.1 µL/min.[6]

4. Behavioral Testing:

-

Conduct a battery of behavioral tests to assess mood-related phenotypes, such as the forced swim test, tail suspension test, and elevated plus maze.[7]

5. Post-mortem Analysis:

-

Following behavioral testing, euthanize the animals and collect brain tissue for neurochemical and molecular analyses (e.g., measuring tyrosine hydroxylase expression in the VTA).[5][7]

Signaling Pathways and Experimental Workflows

REV-ERBα Signaling Pathway

REV-ERBα acts as a transcriptional repressor. It binds to REV-ERB response elements (RREs) in the promoter regions of its target genes. Upon binding, REV-ERBα recruits the NCoR-HDAC3 corepressor complex, leading to histone deacetylation and transcriptional silencing. A key target of REV-ERBα is the BMAL1 gene, a core activator of the circadian clock. By repressing BMAL1, REV-ERBα forms a crucial negative feedback loop in the molecular clockwork. This compound, as a REV-ERBα antagonist, inhibits this repressive activity, leading to the increased expression of REV-ERBα target genes.[7][13][14] In the context of Parkinson's disease, REV-ERBα competes with the nuclear receptor NURR1 to regulate the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. This compound can restore the binding of NURR1 to the TH promoter, thereby increasing its expression.[5][7] In prostate cancer, REV-ERBα has been shown to interact with other lineage-plasticity driving transcription factors such as BRN2, ASCL1, and FOXA1.[4]

Caption: REV-ERBα signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Cancer Study

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a xenograft cancer model.

Caption: Workflow for an in vivo this compound efficacy study in a xenograft model.

References

- 1. Rev-ErbA alpha - Wikipedia [en.wikipedia.org]

- 2. SR 8278 | Rev-Erb Receptors | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacological Rescue with this compound, a Circadian Nuclear Receptor REV-ERBα Antagonist as a Therapy for Mood Disorders in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. livingtumorlab.com [livingtumorlab.com]

- 10. Estimating tumor growth rates in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

Application Notes and Protocols for SR8278 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR8278 is a small molecule identified as a synthetic antagonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2][3] These receptors are key regulators of the circadian rhythm and metabolism.[1] In the context of cancer, REV-ERBs have emerged as potential therapeutic targets due to their role in controlling cell proliferation, metabolism, and tumorigenic signaling pathways. This compound competitively binds to REV-ERBs, inhibiting their transcriptional repressive activity and thereby modulating the expression of target genes.[2][4] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line studies, based on currently available research.

Mechanism of Action

This compound functions by antagonizing the repressive activity of REV-ERBα and REV-ERBβ.[2] REV-ERBs typically recruit corepressor complexes to the promoters of their target genes, such as BMAL1, leading to transcriptional repression.[1][4] By binding to the ligand-binding domain of REV-ERBs, this compound prevents the recruitment of these corepressors, leading to the derepression and increased expression of target genes.[2]

In some cancer contexts, particularly in androgen receptor signaling-inhibited (ARSI) prostate cancer, REV-ERBα has been observed to switch from a repressor to a transcriptional activator by associating with coactivators like BRD4 and p300.[5][6] In these specific cases, this compound can disrupt this activator complex, leading to the downregulation of tumorigenic gene programs, including the PI3K-Akt and MAPK signaling pathways.[5][7][8]

However, it is crucial to note that some studies have reported anti-proliferative effects of this compound that are independent of REV-ERB, suggesting potential off-target effects.[1] Therefore, complementing experiments with genetic approaches, such as REV-ERB knockdown or knockout, is highly recommended to validate the on-target effects of this compound.[1]

Data Presentation

This compound In Vitro Activity

| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Effect | Reference |

| MCF7 | Breast Cancer | CCK-8 | IC50 | Dose-dependent inhibition | [4] |

| SKBR3 | Breast Cancer | CCK-8 | IC50 | Dose-dependent inhibition | [4] |

| C4-2B | Prostate Cancer | Growth Assay | Growth Inhibition | Significant | [7][9] |

| 22RV1 | Prostate Cancer | Growth Assay | Growth Inhibition | Significant | [7] |

| Hepa1-6 | Hepatocellular Carcinoma | Growth Assay | Growth Inhibition | Significant | [7] |

| HepG2 | Hepatocellular Carcinoma | Growth Assay | Growth Inhibition | Significant | [7] |

| 42DENZR | Prostate Cancer | RNA-seq | Gene Downregulation | ~50% of altered genes | [5] |

| U2OS | Osteosarcoma | MTT Assay | Cisplatin IC50 | Increased with 10 µM this compound | [10] |

| HaCaT | Keratinocytes | MTT Assay | Cisplatin IC50 | Increased with 10 µM this compound | [10] |

| A549 | Lung Carcinoma | MTT Assay | Cisplatin IC50 | Increased with 10 µM this compound | [10] |

| HaCaT | Keratinocytes | Proliferation Assay | Growth Inhibition | Slowed cell growth | [1] |

| A549 | Lung Carcinoma | Proliferation Assay | Growth Inhibition | Lower cell proliferation | [1] |

| U2OS | Osteosarcoma | Proliferation Assay | Growth Inhibition | Lower cell proliferation | [1] |

| HeLa | Cervical Cancer | Proliferation Assay | Growth Inhibition | Lower cell proliferation | [1] |

Effects of this compound on Gene and Protein Expression

| Cell Line | Treatment | Target Gene/Protein | Effect | Fold Change | Reference |

| HepG2 | This compound | REV-ERBα target genes | Increased expression | - | [2] |

| U2OS | 20 µM KS15 + 10 µM this compound | XPA (mRNA) | Increased expression | ~2.9-fold | [10] |

| U2OS | 20 µM KS15 + 10 µM this compound | Wee1 (mRNA) | Increased expression | ~3.7-fold | [10] |

| U2OS | 20 µM KS15 + 10 µM this compound | XPA (protein) | Increased expression | ~2-fold | [10] |

| U2OS | 20 µM KS15 + 10 µM this compound | Wee1 (protein) | Increased expression | ~2-fold | [10] |

| U2OS | 10 µM this compound | p21 (protein) | Increased expression | - | [10] |

| 42DENZR | 7.5 µM this compound | REV-ERBα, LP drivers | Decreased expression | - | [6] |

| C4-2B | 7.5 µM this compound | PI3K-Akt signaling genes | Downregulated | - | [8] |

| C4-2B | 7.5 µM this compound | MAPK signaling genes | Downregulated | - | [8] |

| HaCaT | This compound | G1/S transition genes | Significantly impacted | - | [1] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT/CCK-8)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability and proliferation. Optimization for specific cell lines is recommended.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution[11]

-

DMSO (vehicle control)

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Perform a cell count and determine viability (e.g., using trypan blue).

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from a stock solution. A common concentration range to test is 0.1 µM to 50 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

-

Viability Measurement:

-

For MTT Assay:

-

For CCK-8 Assay:

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

-

Western Blot Analysis

This protocol describes how to assess changes in protein expression in cancer cells following this compound treatment.

Materials:

-

Cancer cell lines treated with this compound as described above

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against REV-ERBα, p21, XPA, Wee1, and loading controls like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescence substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities using appropriate software and normalize to a loading control.

-

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for analyzing changes in the mRNA expression of target genes after this compound treatment.

Materials:

-

Cancer cell lines treated with this compound

-

RNA extraction kit (e.g., RNeasy columns)

-

cDNA synthesis kit

-

qPCR master mix (e.g., TaqMan or SYBR Green)